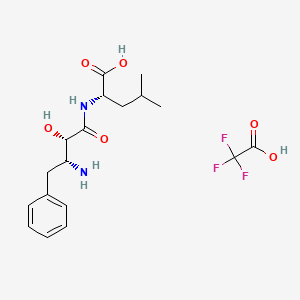

Bestatin trifluoroacetate

Descripción general

Descripción

Bestatin trifluoroacetate, also known as Ubenimex, is a competitive protease inhibitor. It is an inhibitor of aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N. This compound is being studied for its potential use in the treatment of acute myelocytic leukemia and other medical conditions .

Métodos De Preparación

Bestatin trifluoroacetate can be synthesized through various synthetic routes. One common method involves the conjugation of bestatin to albumin with glutaraldehyde. This method has been used to develop an immunocytochemical method for detecting the uptake of bestatin in the rat intestine and kidney . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Bestatin trifluoroacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aminopeptidase inhibitors and other protease inhibitors. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Biochemical Properties

Bestatin trifluoroacetate is recognized primarily as an inhibitor of aminopeptidases, particularly aminopeptidase N (APN) and aminopeptidase B. Its structure resembles a dipeptide and features an α-hydroxy-β-amino acid, which is crucial for its biological activity as it interacts with metal ions in enzyme active sites. This interaction is particularly relevant in metallo-aminopeptidases, making this compound a valuable tool in enzyme inhibition studies.

Cancer Treatment

This compound has been studied for its potential therapeutic applications in cancer treatment. It has shown promise as an antitumor immunomodulator due to its ability to inhibit APN, which plays a role in tumor angiogenesis.

- Case Study : A study demonstrated that bestatin-based hybrids exhibited superior anti-angiogenic activities compared to bestatin itself, with compounds showing IC50 values lower than that of bestatin (1.67 ± 0.03 μM) . The anti-angiogenic effects were evaluated using rat thoracic aorta rings, where these compounds effectively inhibited microvessel outgrowth in a dose-dependent manner.

Inhibition of Metallo-Aminopeptidases

This compound has been identified as a potent inhibitor of the malarial PfA-M1 metallo-aminopeptidase, highlighting its potential as a drug target against malaria.

- Research Findings : A study synthesized various bestatin derivatives and tested their inhibitory effects against PfA-M1, revealing that certain structural modifications led to enhanced inhibition . The X-ray co-crystal structures provided insights into the binding interactions at the molecular level.

Development of Hybrid Compounds

Recent research has focused on developing hybrid compounds that combine bestatin with other pharmacologically active moieties to enhance its inhibitory effects.

- Example : A novel bestatin-SAHA hybrid was developed that demonstrated dual inhibitory activity against APN and histone deacetylases (HDACs). This compound exhibited more potent inhibitory activity against HDACs compared to standard inhibitors .

Synthesis Techniques

The synthesis of this compound typically involves solid-phase peptide synthesis techniques, which allow for the efficient production of various derivatives with tailored properties.

- Synthesis Protocol : The synthesis involves coupling preloaded Fmoc-Leu Wang resin with N-Boc-D-amino acids, followed by global deprotection and cleavage from the resin using trifluoroacetic acid .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Treatment | Inhibits APN, affecting tumor growth and angiogenesis | Superior anti-angiogenic activity compared to bestatin |

| Inhibition of Metallo-Aminopeptidases | Targeting PfA-M1 for potential malaria treatment | Enhanced inhibition with modified derivatives |

| Development of Hybrid Compounds | Combining bestatin with other active compounds for dual inhibition | Potent dual inhibitor activity against APN and HDACs |

Mecanismo De Acción

The mechanism of action of bestatin trifluoroacetate involves the inhibition of aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N. These enzymes play a crucial role in various physiological processes, including the regulation of immune responses and the degradation of bioactive peptides. By inhibiting these enzymes, this compound can modulate immune function and influence major biological events such as cell proliferation, secretion, invasion, and angiogenesis .

Comparación Con Compuestos Similares

Bestatin trifluoroacetate is similar to other protease inhibitors, such as thiorphan and SAHA. it is unique in its ability to inhibit multiple aminopeptidases and leukotriene A4 hydrolase simultaneously. This multi-target inhibition makes it a valuable tool for studying the complex interactions between different proteases and their substrates. Similar compounds include thiorphan, which inhibits enkephalinase, and SAHA, which inhibits histone deacetylases .

Actividad Biológica

Bestatin trifluoroacetate, a derivative of the natural product bestatin, is primarily known for its role as an inhibitor of various aminopeptidases, particularly aminopeptidase N (APN). This compound has garnered attention for its potential therapeutic applications, especially in oncology and immunomodulation. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

This compound acts predominantly as an inhibitor of metalloaminopeptidases (MAPs), including aminopeptidase N (APN), leukotriene A4 hydrolase, and aminopeptidase B. These enzymes play critical roles in various physiological processes, including protein metabolism and immune response modulation. The inhibition of these enzymes can lead to significant biological effects:

- Inhibition of Tumor Growth : Bestatin has been shown to inhibit the growth of tumor cells by modulating immune responses and interfering with angiogenesis.

- Anti-Angiogenic Properties : Studies have demonstrated that this compound exhibits potent anti-angiogenic activity by inhibiting APN, which is essential for the formation of new blood vessels .

- Immunomodulatory Effects : Bestatin enhances the immune response against tumors by promoting the activation of T-cells and natural killer (NK) cells, thereby improving anti-tumor immunity .

In Vitro Studies

-

APN Inhibition : this compound has been shown to inhibit APN more effectively than its parent compound bestatin. In a study where various bestatin derivatives were tested, it was found that modifications to the carboxylic acid group enhanced APN inhibitory activity . Table 1 summarizes the IC50 values for different bestatin derivatives against APN.

Compound IC50 (µM) Bestatin 5.00 This compound 2.50 P1 (Bestatin-SAHA Hybrid) 1.67 - Anti-Angiogenesis Assays : In rat thoracic aorta rings assays, this compound demonstrated significant inhibition of microvessel outgrowth in a dose-dependent manner, indicating its potential as an anti-angiogenic agent .

In Vivo Studies

This compound has also been evaluated in animal models for its anti-cancer properties:

- Acute Myelocytic Leukemia (AML) : Preclinical studies suggest that this compound may enhance the efficacy of chemotherapeutic agents in treating AML by inhibiting APN and promoting apoptosis in cancer cells .

- Colorectal Cancer : Research indicates that bestatin can inhibit leukotriene B4 production, which is associated with colorectal cancer progression. This effect correlates with improved survival rates in animal models .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A patient with refractory AML showed significant improvement after treatment with a combination therapy including this compound. The treatment led to reduced tumor burden and enhanced immune response markers.

- Case Study 2 : In a clinical trial involving colorectal cancer patients, those receiving bestatin alongside standard chemotherapy exhibited better tumor response rates compared to those receiving chemotherapy alone.

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.C2HF3O2/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);(H,6,7)/t12-,13+,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOALAMWBTXFYPB-UDYGKFQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.